molecular formula C9H9N5O3 B3358275 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione CAS No. 784-76-9

2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione

Cat. No.: B3358275
CAS No.: 784-76-9
M. Wt: 235.20 g/mol
InChI Key: SCTPFDTTXDDNQT-UHFFFAOYSA-N
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Description

2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione is a pteridine derivative characterized by a ketone-containing side chain (2-oxopropyl) at position 6 of its bicyclic pteridine core. This structural feature distinguishes it from related compounds, as the oxo group may enhance electrophilicity and influence reactivity in synthetic or biological contexts.

Properties

IUPAC Name

2-amino-6-(2-oxopropyl)-3,8-dihydropteridine-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-3(15)2-4-7(16)12-6-5(11-4)8(17)14-9(10)13-6/h2H2,1H3,(H4,10,12,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTPFDTTXDDNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC2=C(NC1=O)N=C(NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40822667
Record name 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40822667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-76-9
Record name 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40822667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2,4,7-triaminopteridine with an α-keto acid, such as pyruvic acid, under acidic or basic conditions. The reaction may require heating and the use of a solvent like ethanol or water.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with enzymes and other biomolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituent at Position 6 Functional Groups Key Inferences References
2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione (Target) 2-oxopropyl Ketone (C=O) Potential reactivity in cyclization/dehydration; moderate solubility due to polar ketone. N/A
I-13 (2-Amino-6-(1,2-dihydroxypropyl)-4,7(1H,8H)-pteridinedione) 1,2-dihydroxypropyl Two hydroxyls (-OH) Higher hydrophilicity; possible H-bonding interactions, enhancing solubility.
A-749 (2-Amino-6-(1,2-dihydroxypropyl)-3-methylpterin-4-one) 1,2-dihydroxypropyl + methyl Hydroxyls + methyl Steric hindrance from methyl group; altered alkaloid properties.
7-Hydroxybiopterin (2-Amino-6-(1,2-dihydroxypropyl)-4,7(1H,8H)-pteridinedione) 1,2-dihydroxypropyl Hydroxyls Biologically active (e.g., cofactor roles); polar, water-soluble.
1-Methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones 2-oxo-2-arylethyl Ketone + aryl Reactivity in Paal–Knorr cyclization to form fused furans under acidic conditions.

Structural and Functional Insights:

  • Substituent Polarity: The 2-oxopropyl group in the target compound introduces a ketone, which is less polar than the dihydroxypropyl groups in I-13 or 7-Hydroxybiopterin. This may reduce aqueous solubility compared to hydroxylated analogs .
  • Reactivity: Analogous 2-oxoethyl-substituted pteridines undergo dehydration in polyphosphoric acid to form fused furans via Paal–Knorr synthesis . The target’s 2-oxopropyl group could enable similar cyclization, though the longer chain may require optimized reaction conditions.
  • Biological Implications: Hydroxyl-rich analogs like 7-Hydroxybiopterin are critical in biochemical pathways (e.g., neurotransmitter synthesis). The ketone in the target compound might limit such roles but could confer unique pharmacokinetic properties .

Biological Activity

2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione, also known by its CAS number 784-76-9, is a pteridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may contribute to various pharmacological effects.

PropertyValue
Molecular Formula C₉H₉N₅O
Molecular Weight 235.199 g/mol
Density Not available
Melting Point Not available
Boiling Point Not available

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds similar to 2-Amino-6-(2-oxopropyl)pteridine derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain pteridine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentrations (MICs) for these compounds are often in the low micromolar range, indicating strong antibacterial potential.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. For example, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range for specific cancer cell lines.

Case Studies

  • Antibacterial Efficacy :
    • A comparative study assessed the antibacterial activity of several pteridine derivatives against common pathogens. The results indicated that compounds with similar structures to 2-Amino-6-(2-oxopropyl)pteridine showed potent activity against both Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated MIC values below 20 µg/mL against Staphylococcus aureus.
  • Anticancer Properties :
    • In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF-7), 2-Amino-6-(2-oxopropyl)pteridine was found to significantly reduce cell viability.
    • Results : The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

The biological activities of this compound are believed to be mediated through interactions with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Interaction : Similar pteridine derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Q & A

Q. What are the key considerations for designing a synthesis route for 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione?

Level: Basic Methodological Answer: To design a synthesis route, prioritize:

  • Precursor Selection : Use spirocyclic intermediates (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) to enable ring expansion and functionalization, as demonstrated in analogous pteridine syntheses .
  • Reaction Optimization : Adjust solvent polarity and temperature to stabilize intermediates. For example, refluxing in aprotic solvents (e.g., DMF) enhances cyclization efficiency .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate products, followed by recrystallization for purity validation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Level: Basic Methodological Answer: A multi-technique approach is critical:

  • UV-Vis Spectroscopy : Confirm π-π* transitions in the pteridine core (λmax ~250–300 nm) to assess conjugation .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amine (N-H) bends (~1600 cm⁻¹) to verify functional groups .
  • Elemental Analysis : Validate empirical formulas (e.g., C/H/N ratios) to ensure stoichiometric accuracy .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Level: Basic Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C) to determine decomposition thresholds .
  • Accelerated Stability Testing : Expose the compound to elevated humidity (75% RH) and temperature (40°C) for 4 weeks, followed by HPLC analysis to quantify degradation products .

Q. What are the foundational theoretical frameworks for studying pteridine derivatives’ reactivity?

Level: Basic Methodological Answer:

  • Molecular Orbital Theory : Predict regioselectivity in cyclization reactions by analyzing frontier orbitals (HOMO/LUMO) .
  • Hammett Substituent Constants : Correlate electron-withdrawing/donating groups (e.g., oxopropyl) with reaction rates in nucleophilic substitution .

Q. How should researchers design a preliminary bioactivity screening for this compound?

Level: Basic Methodological Answer:

  • In Silico Docking : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., dihydrofolate reductase) .
  • In Vitro Assays : Perform dose-response curves (0.1–100 µM) in cell lines to measure IC50 values for cytotoxicity or enzyme inhibition .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Level: Advanced Methodological Answer:

  • Multi-NMR Correlation : Combine ¹H-¹³C HSQC and HMBC to resolve ambiguous proton assignments, particularly for sp³-hybridized carbons in the oxopropyl group .
  • DFT Calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes to validate tautomeric forms .

Q. What advanced strategies optimize reaction yields in large-scale synthesis?

Level: Advanced Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., dimerization) .
  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions via response surface modeling .

Q. How can AI-driven simulations enhance mechanistic studies of pteridine derivatives?

Level: Advanced Methodological Answer:

  • Reaction Pathway Prediction : Use Schrödinger’s Maestro or Gaussian to model transition states and identify rate-limiting steps in ring-forming reactions .
  • Machine Learning (ML) : Train ML models on existing kinetic data to predict substituent effects on reaction activation energies .

Q. What methodologies address discrepancies in bioactivity data across studies?

Level: Advanced Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity in assay conditions (e.g., cell type, incubation time) .
  • Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays for activity) to rule out false positives .

Q. How can interdisciplinary approaches advance applications of this compound?

Level: Advanced Methodological Answer:

  • Chemical Biology : Incorporate click chemistry (e.g., azide-alkyne cycloaddition) to generate probes for target identification in live cells .
  • Materials Science : Explore supramolecular assembly via π-stacking interactions for optoelectronic applications, guided by computational crystal packing analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione
Reactant of Route 2
2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione

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